molecular formula C9H16ClN3O2 B2834711 5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2137599-70-1

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No. B2834711
M. Wt: 233.7
InChI Key: XISQKYJUQNTRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antiviral Activity

  • Antiviral Applications : A study on the synthesis of hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl derivatives of the guanine congener 5-aminothiazolo-[4,5-d]pyrimidine-2,7(3H,6H)-dione revealed significant in vitro activity against human cytomegalovirus (HCMV), including strains resistant to ganciclovir. This highlights the compound's potential in antiviral therapy, particularly for treating HCMV infections (Revankar et al., 1998).

Sensing and Detection Applications

  • Fluorescent Receptors for Metal Ions : A fluorescent probe synthesized from 5-aminouracil exhibits high selectivity for Al(3+) ions in both DMSO and aqueous solutions. This receptor demonstrates the compound's utility in the development of sensitive detection systems for biologically relevant metal ions, showing dual signaling mechanisms (Upadhyay & Kumar, 2010).

Antagonistic Properties for Reproductive Diseases

  • GnRH Receptor Antagonists : Derivatives of thieno[2,3-d]pyrimidine-2,4-diones, including those with the 5-aminomethyl functionality, have been studied as potent human GnRH receptor antagonists. These compounds are investigated for their potential in treating reproductive diseases, highlighting the importance of specific functional groups for receptor binding activity (Guo et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(aminomethyl)-1-tert-butylpyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-9(2,3)12-5-6(4-10)7(13)11-8(12)14;/h5H,4,10H2,1-3H3,(H,11,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISQKYJUQNTRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=O)NC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

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